Butyl ricinoleate

Catalog No.
S678852
CAS No.
151-13-3
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl ricinoleate

CAS Number

151-13-3

Product Name

Butyl ricinoleate

IUPAC Name

butyl 12-hydroxyoctadec-9-enoate

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3

InChI Key

HGWAKQDTQVDVRP-UHFFFAOYSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)O

Drug Delivery Systems:

  • Carrier for lipophilic drugs: Butyl ricinoleate's lipophilic nature (attracted to fats) makes it a suitable carrier for delivering poorly water-soluble drugs. Studies have shown its potential in delivering various drugs, including anticancer agents, antifungals, and antibiotics []. Research suggests it can enhance drug solubility, improve bioavailability (absorption into the body), and target specific tissues [].

Antimicrobial Activity:

  • Potential against various microbes: Butyl ricinoleate exhibits antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It also demonstrates antifungal activity against Candida albicans, a common fungal pathogen. Further research is needed to explore its potential therapeutic applications.

Anti-inflammatory Properties:

  • Modulating inflammatory response: Butyl ricinoleate possesses anti-inflammatory properties, potentially alleviating inflammation-related conditions. Studies suggest it can suppress the production of pro-inflammatory mediators, like cytokines, and reduce inflammatory cell infiltration []. Research is ongoing to understand its potential for treating inflammatory diseases like arthritis and inflammatory bowel disease.

Other Potential Applications:

  • Biocompatible lubricant: Butyl ricinoleate's lubricating properties and biocompatibility (compatible with living systems) make it a potential candidate for various applications. Research explores its use as a lubricant in medical devices and artificial joints [].
  • Cosmetics and personal care products: Due to its emolliency (softening) properties, butyl ricinoleate finds use in cosmetic formulations as a moisturizer and conditioner.

Butyl ricinoleate is an ester derived from ricinoleic acid and butanol, characterized by the chemical formula C22H42O3. This compound is notable for its unique properties, such as being a biodegradable lubricant and its potential applications in various industrial fields. It is primarily obtained from castor oil, which contains a high concentration of ricinoleic acid, making it a sustainable alternative to petroleum-based products.

Butyl ricinoleate's mechanism of action depends on its application. As a plasticizer, it interacts with polymers, making them more flexible and easier to process []. In lubrication, it reduces friction between surfaces due to its oily nature [].

  • Oxidation: It can be oxidized to form oxides and peroxides, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols and other derivatives, commonly facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The butyl group can be replaced by other functional groups through substitution reactions, utilizing nucleophiles or halogens as reagents.

These reactions demonstrate the versatility of butyl ricinoleate in organic synthesis and industrial applications .

Research indicates that butyl ricinoleate exhibits potential biological activities, including:

  • Anti-inflammatory properties: It may reduce inflammation in various biological systems.
  • Antimicrobial effects: Studies suggest it has activity against certain bacteria and fungi, making it a candidate for use in medicinal formulations.
  • Biocompatibility: Its biodegradable nature allows for safer interactions with biological systems compared to synthetic alternatives .

The synthesis of butyl ricinoleate typically involves the following steps:

  • Extraction of Ricinoleic Acid: Ricinoleic acid is extracted from castor oil through hydrolysis or transesterification.
  • Esterification: Ricinoleic acid is reacted with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to form butyl ricinoleate. This reaction is conducted under controlled temperature and pressure to optimize yield.
  • Purification: The product is purified through distillation or other separation methods to remove unreacted materials and by-products .

Butyl ricinoleate finds applications in various fields:

  • Lubricants: Its excellent lubrication properties make it suitable for use in industrial lubricants.
  • Plasticizers: It is used in the production of polyvinyl chloride and other polymers, enhancing flexibility and durability.
  • Cosmetics and Personal Care: As an emollient, it improves skin feel and moisture retention in cosmetic formulations.
  • Biological Research: It serves as a biochemical reagent in various assays and experiments .

Studies on the interactions of butyl ricinoleate with other compounds indicate its potential role in enhancing the efficacy of certain drugs or compounds when used as a carrier or solvent. Its compatibility with biological systems allows for effective delivery mechanisms in pharmaceutical applications. Additionally, its interactions with various enzymes and biological pathways are areas of ongoing research .

Butyl ricinoleate shares similarities with several other fatty acid esters, including:

CompoundSourceUnique Features
Methyl RicinoleateCastor OilUsed as a platform chemical for synthesizing functional compounds.
Ethyl RicinoleateCastor OilExhibits similar lubrication properties but different volatility.
Butyl StearateAnimal FatsCommonly used as a lubricant; less biodegradable than butyl ricinoleate.
Butyl OleateVarious Vegetable OilsKnown for its emollient properties; less polar than butyl ricinoleate.

Butyl ricinoleate's unique hydroxyl group contributes to its distinct properties, such as lower melting point and enhanced biodegradability compared to many synthetic esters .

The enzymatic synthesis of butyl ricinoleate represents a significant advancement in green chemistry approaches for producing valuable chemical compounds through biocatalytic processes [8]. Lipases, classified as triacylglycerol ester hydrolases, have emerged as highly effective catalysts for the esterification of ricinoleic acid with butanol under mild reaction conditions [2]. These enzymes demonstrate remarkable selectivity and operate at neutral pH levels, preventing the degradation commonly observed in conventional chemical synthesis routes [2].

The synthesis of butyl ricinoleate through enzymatic pathways offers substantial advantages over traditional chemical methods, including reduced energy consumption, minimal byproduct formation, and enhanced environmental compatibility [8]. Microbial lipases exhibit exceptional catalytic efficiency in organic solvents, where ester bond formation processes are predominantly encountered, making them ideal candidates for butyl ricinoleate production [8].

Research investigations have demonstrated that lipase-catalyzed esterification reactions can achieve conversion rates exceeding 98% under optimized conditions [3] [27]. The enzymatic approach eliminates the need for harsh chemical catalysts and extreme reaction conditions, thereby preserving the structural integrity of the hydroxyl-functionalized ricinoleic acid backbone [10]. Furthermore, immobilized enzymes can be easily separated from reaction media and reused multiple times, enhancing the economic viability of the process [2].

Candida antarctica Lipase B Immobilization Techniques

Candida antarctica Lipase B represents one of the most extensively utilized biocatalysts for butyl ricinoleate synthesis due to its robust catalytic properties and broad substrate acceptance [21]. The immobilization of this enzyme on various solid supports has been extensively investigated to enhance its operational stability, reusability, and catalytic performance [15] [16].

Physical adsorption techniques constitute the primary method for Candida antarctica Lipase B immobilization, offering simplicity and cost-effectiveness [30]. Hydrophobic supports such as octyl agarose demonstrate exceptional affinity for this lipase, maintaining full enzymatic activity during the immobilization process [16]. The hydrophobic interaction between the enzyme and support material facilitates interfacial activation, resulting in enhanced catalytic performance for large, bulky substrates [21].

Silica-based supports have gained considerable attention for Candida antarctica Lipase B immobilization due to their excellent mechanical properties and chemical stability [4] [17]. Mesoporous silica materials provide high surface areas and controlled pore structures that accommodate enzyme molecules while preventing leaching [11]. Siral 40, a silica-alumina composite, demonstrates exceptional performance with immobilization efficiencies reaching 99.9% and maximum adsorption capacities of 169 milligrams protein per gram support [17].

Polymer-coated silica particles offer advanced immobilization platforms that combine the mechanical strength of silica with the functional versatility of organic polymers [15]. Polymethyl methacrylate-coated silica particles demonstrate activity enhancement compared to silanized surfaces, with optimal performance observed at intermediate grafting densities [15]. These hybrid supports provide superior reusability, maintaining enzymatic activity through multiple reaction cycles [15].

Support TypeImmobilization MethodActivity Retention (%)Stability EnhancementMaximum Loading (mg/g)
Octyl AgaroseHydrophobic Adsorption100.0Marginal thermal improvementNot specified
Silica-PMMA ParticlesPhysical Adsorption85.0High reusability (6 cycles)Variable with AIS fraction
Accurel MP 1000Physical Adsorption90.0High activity, scalableNot specified
Poly(vinyl) alcoholEntrapment80.0High mechanical resistanceNot specified
Silica NanoparticlesPhysical Adsorption75.0Enhanced thermal stabilityNot specified
Mesoporous SilicaPhysical Adsorption88.0Good thermal stabilityNot specified
Siral 40 (Silica-Alumina)Physical Adsorption99.9Excellent adsorption capacity169
Glyoxyl-AgaroseCovalent Binding92.0High stability at 60°CNot specified

Covalent immobilization strategies provide enhanced enzyme stability through the formation of permanent chemical bonds between the enzyme and support [4]. Glyoxyl-activated supports demonstrate high binding capacities while maintaining 92% of the original enzymatic activity [4]. These covalently immobilized preparations exhibit superior stability under harsh reaction conditions, including elevated temperatures and organic solvent exposure [4].

Entrapment techniques using poly(vinyl) alcohol matrices offer protection against enzyme denaturation while providing controlled mass transfer properties [4]. The combination of halloysite nanotubes with poly(vinyl) alcohol hydrogels creates microenvironments that enhance operational and storage stability [4]. These composite systems demonstrate 80% higher stability compared to free enzyme at 60°C and retain 68% activity after 30 days of storage [4].

Water Activity Modulation in Non-Aqueous Media

Water activity represents a critical parameter controlling enzymatic activity and selectivity in non-aqueous media for butyl ricinoleate synthesis [5] [12]. The water content of reaction media significantly influences enzyme conformation, substrate accessibility, and reaction equilibrium, making precise water activity control essential for optimal catalytic performance [5].

Candida antarctica Lipase B demonstrates optimal activity at water activity values of 0.75 in hexane medium for esterification reactions [5]. This optimal water activity provides the enzyme with sufficient molecular flexibility while preventing excessive hydration that could inhibit substrate binding [5]. Research investigations have revealed that enzyme activity varies dramatically with water activity changes, with some systems showing several-fold activity increases upon optimization [12].

Low water activity conditions (below 0.2) favor hydrolysis reactions due to water molecule accumulation at the enzyme surface [5]. Under these conditions, water molecules create hydrophilic microenvironments that prevent effective substrate diffusion to the catalytic site [5]. Conversely, high water activity levels (above 0.8) result in decreased esterification activity due to competition between water and alcohol substrates for the enzyme active site [5].

Water Activity (aw)Reaction TypeRelative Activity (%)Conversion Rate EffectMechanism
0.25Acidolysis40Low conversionLimited enzyme flexibility
0.53Esterification (C. rugosa)100Optimal for C. rugosaOptimal enzyme conformation
0.75Esterification (CALB)100Optimal for CALBOptimal enzyme conformation
0.9Acidolysis1002.5× higher than aw 0.25Enhanced enzyme flexibility
Low (<0.2)Hydrolysis85Favors hydrolysisWater accumulation at surface
High (>0.8)Esterification45Decreased activitySubstrate diffusion limitation

Molecular dynamics simulations have provided insights into the relationship between water activity and enzyme structure [5]. These studies demonstrate that water molecules decrease energy barriers between local conformational minima, facilitating the diffusive motions necessary for catalytic activity [31]. The onset of enzyme flexibility occurs at specific hydration thresholds, with nano-second timescale motions becoming apparent at optimal water activity levels [31].

Practical water activity control systems employ nitrogen sparging and relative humidity sensing technologies to maintain precise moisture levels during reaction [12]. Automated control systems have been developed that continuously monitor and adjust water activity throughout the synthesis process [12]. These systems demonstrate significant improvements in reaction rates and final conversion yields compared to uncontrolled conditions [12].

The effect of water activity on reaction kinetics follows complex relationships that depend on enzyme structure and reaction medium composition [18]. Salt hydrate pairs have traditionally been used for water activity control, but these systems may interfere with enzyme activity and complicate product separation [18]. Alternative approaches using molecular sieves and vacuum techniques provide more reliable water activity control without introducing potentially inhibitory compounds [12].

Kinetic Resolution of Racemic Precursors

Kinetic resolution represents a powerful enzymatic method for obtaining enantiomerically pure compounds from racemic mixtures of butyl ricinoleate precursors [6] [13]. This approach exploits the differential reaction rates of enantiomers in the presence of chiral lipase catalysts, resulting in enantioenriched products with excellent optical purity [19].

Lipase-catalyzed kinetic resolution operates through the preferential transformation of one enantiomer while leaving the other unreacted [6]. The selectivity of this process depends on the structural complementarity between substrate enantiomers and the enzyme active site [33]. Successful kinetic resolution requires high enantioselectivity factors (E values) exceeding 100 to achieve commercially viable enantiomeric excess levels [19].

Candida rugosa lipase demonstrates exceptional performance in the kinetic resolution of racemic ibuprofen, achieving 29.2% enantiomeric excess and 49% conversion when immobilized on silica nanoparticles [13]. The immobilization process significantly enhances enantioselectivity compared to free enzyme systems, with improved stability under organic solvent conditions [13]. This enhancement results from conformational stabilization that preserves the precise spatial arrangement of active site residues [13].

Pseudomonas cepacia lipase exhibits broad applicability for resolving various racemic secondary alcohols with selectivity factors exceeding 100 [33]. The enzyme follows Kazlauskas' empirical rule, preferentially catalyzing the (R)-enantiomer of secondary alcohols where the larger substituent occupies the binding pocket designed for bulky groups [19]. Molecular modeling studies have revealed that enantioselectivity correlates with the distance between the active site histidine and alcohol oxygen, with highly selective substrates showing distances greater than 2.2 Angstroms for slow-reacting enantiomers [33].

Substrate TypeLipase SourceEnantiomeric Excess (ee_s %)Conversion (%)Selectivity Factor (E)Preferred Enantiomer
Racemic IbuprofenCandida rugosa (immobilized)29.249Not specified(S)-Ibuprofen
Secondary Alcohols (General)Pseudomonas cepacia>90 (E>100)50>100Follows Kazlauskas rule
Racemic SotalolVarious sources (immobilized)Improved upon immobilizationEnhanced vs free enzymeEnhanced(R)-Sotalol
Chiral Secondary AlcoholsPseudomonas cepacia>90 (E>100)50>100(R)-form (typically)
Primary AlcoholsPseudomonas cepaciaVariable50<100Variable

The optimization of kinetic resolution conditions requires careful consideration of reaction parameters including temperature, solvent polarity, and substrate concentration [19]. Lower temperatures generally enhance enantioselectivity by increasing the energy difference between competing reaction pathways [19]. Organic solvents with moderate polarity provide optimal environments for maintaining enzyme structure while ensuring adequate substrate solubility [19].

Dynamic kinetic resolution represents an advanced approach that combines kinetic resolution with in-situ racemization of the unreacted enantiomer [19]. This strategy theoretically allows for 100% conversion to the desired enantiomer, overcoming the 50% yield limitation of conventional kinetic resolution [19]. Implementation requires compatible racemization catalysts that do not interfere with lipase activity or product stability [19].

The application of kinetic resolution to butyl ricinoleate precursor synthesis provides access to enantiomerically pure building blocks for pharmaceutical and fine chemical applications [8]. Recent advances in enzyme engineering have enabled the development of lipase variants with reversed enantiopreference, expanding the synthetic utility of this approach [19]. These engineered enzymes maintain high catalytic activity while providing access to both enantiomeric forms of target compounds [19].

SubstrateEnzymeTemperature (°C)Optimal pHMaximum Conversion (%)Reaction Time (h)Activation Energy (kJ/mol)
Methyl RicinoleateCALB607.098.5614.69
Ricinoleic Acid + MethanolSulfated Zirconia65N/A35.06Not determined
Ricinoleic Acid + EthanolSulfated Zirconia65N/A28.06Not determined
Ricinoleic Acid + PropanolSulfated Zirconia65N/A23.06Not determined
Ricinoleic Acid + ButanolSulfated Zirconia110N/A43.36Not determined
Oleic Acid + Methyl RicinoleateNovozym 43580N/A33.048Not determined
For Esterification Reactions

Catalytic SystemCatalyst TypeTemperature (°C)Conversion (%)Key AdvantagesApplications
Functionalized Ionic LiquidsHomogeneous/Heterogeneous60-14085-98High selectivity, recyclableBiodiesel, fine chemicals
Sulfated ZirconiaHeterogeneous110-11843-47Environmentally friendlyBiofuel production
Amberlyst-15Heterogeneous70-8060-85Commercial availabilityGeneral esterification
Ruthenium ComplexesHomogeneous25-9095-99High conversion ratesSpecialty chemicals
Acid-Functionalized COFsHeterogeneous70-8080-95Electrified heatingIndustrial processes
Magnetic PIL CatalystsHeterogeneous7079-94Magnetic separationSustainable catalysis

Table 2: Photoredox Catalysis Systems for Ester Bond Formation

PhotocatalystLight SourceReaction TypeSubstrate ScopeYield (%)Reaction Time (h)
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Blue LED (450 nm)Radical couplingα-Ketoesters, ethers60-904-12
Ru(bipy)₃Cl₂Blue LED (450 nm)Electron transferAromatic compounds70-956-24
Flavin derivativesVisible light (450 nm)Mitsunobu-typeAlcohols, carboxylic acids80-952-8
4CzIPNBlue LED (456 nm)SpirocyclizationEpoxyalkynes70-8812-24
Au/Al₂O₃ nanoparticlesVisible light (400-700 nm)Aldehyde esterificationAldehydes, alcohols85-954-8

Table 3: Heterogeneous Acid Catalysts for Esterification

CatalystSurface Area (m²/g)Acid Strength (H₀)Operating Temperature (°C)Conversion (%)Reusability (cycles)
Sulfated ZrO₂50-150-11 to -1380-12080-955-8
Amberlyst-1553-2.260-9075-853-5
H-USY zeolite500-700-8 to -10100-15085-924-6
Fe₃O₄@SiO₂-PIL150-250-5 to -870-8079-945
Heteropolyacids5-50-10 to -1360-10085-986-10

Physical Description

Liquid

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

354.31339520 g/mol

Monoisotopic Mass

354.31339520 g/mol

Heavy Atom Count

25

UNII

7V4LQ69321

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

151-13-3
71885-07-9

General Manufacturing Information

Paint and Coating Manufacturing
9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)-: ACTIVE

Dates

Last modified: 08-15-2023

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